Isoquinoline, 3,4-dihydro-5,6-dimethoxy-
Overview
Description
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is part of the tetrahydroisoquinoline (THIQ) class, which is known for its diverse biological activities. Isoquinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-5,6-dimethoxy- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the 3,4-dihydroisoquinoline core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and fully hydrogenated tetrahydroisoquinolines, which have significant biological and pharmacological properties .
Scientific Research Applications
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-5,6-dimethoxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological functions .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6-Methoxy-3,4-dihydro-1H-isoquinoline
Uniqueness
Isoquinoline, 3,4-dihydro-5,6-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 6 positions enhances its stability and reactivity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
5,6-dimethoxy-3,4-dihydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZYEJDPMPNBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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